1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol
Overview
Description
1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor signaling.
Mechanism of Action
1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol 118,551 is a selective β2-adrenergic receptor antagonist, which means it blocks the binding of β2-adrenergic agonists to the receptor. β2-adrenergic receptors are G protein-coupled receptors that are activated by catecholamines such as epinephrine and norepinephrine. Activation of β2-adrenergic receptors leads to the activation of adenylyl cyclase and the production of cyclic AMP, which in turn activates protein kinase A. By blocking the binding of β2-adrenergic agonists, 1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol 118,551 inhibits the downstream signaling pathway and prevents the physiological effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit airway smooth muscle contraction, decrease heart rate and blood pressure, and decrease insulin secretion. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol 118,551 is a widely used tool in scientific research due to its selectivity for β2-adrenergic receptors and its ability to block the downstream signaling pathway. However, it is important to note that 1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol 118,551 may have off-target effects on other receptors and signaling pathways. Additionally, the concentration and duration of 1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol 118,551 treatment may need to be carefully controlled to avoid non-specific effects.
Future Directions
There are several future directions for research involving 1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol 118,551. One area of interest is the role of β2-adrenergic receptor signaling in obesity and metabolic syndrome. Another area of interest is the use of 1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol 118,551 in combination with other drugs to treat asthma and other respiratory diseases. Additionally, there is interest in developing more selective β2-adrenergic receptor antagonists that may have fewer off-target effects.
Scientific Research Applications
1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol 118,551 is widely used in scientific research to investigate the role of β2-adrenergic receptor signaling in various physiological and pathological conditions. It is used to study the effects of β2-adrenergic receptor activation on heart rate, blood pressure, airway smooth muscle contraction, and insulin secretion. It is also used to investigate the role of β2-adrenergic receptor signaling in asthma, chronic obstructive pulmonary disease, and diabetes.
properties
IUPAC Name |
1-[3-[2-(4-ethylphenoxy)ethylamino]-4-nitroanilino]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-15-4-7-17(8-5-15)26-11-10-20-18-12-16(21-13-14(2)23)6-9-19(18)22(24)25/h4-9,12,14,20-21,23H,3,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZQTTOYIXCRIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)NCC(C)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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